molecular formula C21H16ClN5OS2 B11253567 3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11253567
M. Wt: 454.0 g/mol
InChI Key: GCHLEODQHJABLZ-UHFFFAOYSA-N
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Description

3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiophene core, a triazolothiadiazole moiety, and a phenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiophene core. This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The triazolothiadiazole moiety is then introduced via a cyclization reaction involving hydrazonoyl halides and alkyl carbothioates or carbothioamides in the presence of triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has significant potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The triazolothiadiazole moiety is known to inhibit certain enzymes, potentially disrupting metabolic pathways and leading to therapeutic effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazole derivatives and benzothiophene-based molecules. Compared to these, 3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . Some similar compounds include:

Properties

Molecular Formula

C21H16ClN5OS2

Molecular Weight

454.0 g/mol

IUPAC Name

3-chloro-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H16ClN5OS2/c1-2-16-24-25-21-27(16)26-20(30-21)13-9-7-12(8-10-13)11-23-19(28)18-17(22)14-5-3-4-6-15(14)29-18/h3-10H,2,11H2,1H3,(H,23,28)

InChI Key

GCHLEODQHJABLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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